AB-CHMINACA metabolite M1A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AB-CHMINACA metabolite M1A: is a metabolite produced from the synthetic cannabinoid AB-CHMINACA. This compound is often detected in urine samples and is used as an analytical reference standard . AB-CHMINACA itself is a potent agonist of the central cannabinoid receptor 1 (CB1), and its metabolites, including M1A, are studied for their physiological and toxicological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AB-CHMINACA metabolite M1A involves multiple steps, starting from the parent compound AB-CHMINACA. The synthetic route typically includes the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable precursor.
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced through a substitution reaction.
Introduction of the Carboxamide Group: The carboxamide group is added via an amide coupling reaction.
Hydroxylation: The final step involves the hydroxylation of the cyclohexylmethyl group to form the metabolite M1A.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: AB-CHMINACA metabolite M1A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexylmethyl moiety can be further oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The indazole core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
AB-CHMINACA metabolite M1A has several scientific research applications:
Mechanism of Action
The mechanism of action of AB-CHMINACA metabolite M1A involves its interaction with the central cannabinoid receptor 1 (CB1). As a metabolite of AB-CHMINACA, it retains the ability to bind to CB1 receptors, leading to the activation of downstream signaling pathways. This interaction results in various physiological effects, including modulation of neurotransmitter release and alteration of cellular functions .
Comparison with Similar Compounds
AB-FUBINACA: Another synthetic cannabinoid with a similar structure but with a fluorobenzyl group instead of a cyclohexylmethyl group.
ADB-CHMINACA: A synthetic cannabinoid with a similar indazole core but different substituents on the nitrogen atom.
MDMB-CHMICA: A synthetic cannabinoid with a similar core structure but different functional groups.
Uniqueness: AB-CHMINACA metabolite M1A is unique due to its specific hydroxylation pattern on the cyclohexylmethyl group, which distinguishes it from other metabolites and synthetic cannabinoids. This unique structure affects its binding affinity and interaction with cannabinoid receptors, leading to distinct physiological and toxicological properties .
Properties
Molecular Formula |
C20H28N4O3 |
---|---|
Molecular Weight |
372.5 |
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-5-3-4-6-16(15)24(23-18)11-13-7-9-14(25)10-8-13/h3-6,12-14,17,25H,7-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1 |
InChI Key |
GAXQKKYBSIFRJX-KVULBXGLSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
Appearance |
Assay:≥98% (mixture of diastereomers)A crystalline solid |
Synonyms |
N-((S)-1-Amino-3-methyl-1-oxobutan-2-yl)-1-((3-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.